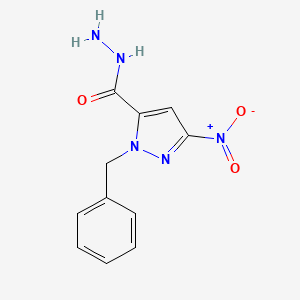

1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-nitropyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c12-13-11(17)9-6-10(16(18)19)14-15(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLWMLWITWSVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201171395 | |

| Record name | 3-Nitro-1-(phenylmethyl)-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-74-9 | |

| Record name | 3-Nitro-1-(phenylmethyl)-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1-(phenylmethyl)-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Derivatization, and Ligand Chemistry

Reactions Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a highly versatile functional handle, enabling a wide array of chemical transformations. It serves as a nucleophile and a precursor for the synthesis of various heterocyclic systems and other derivatives.

Schiff Base Formation via Condensation with Diverse Aldehydes and Ketones

The terminal amino group of the carbohydrazide moiety readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones to form the corresponding hydrazones, commonly known as Schiff bases. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. ekb.egnih.govenpress-publisher.com The resulting Schiff bases are characterized by the presence of an azomethine (-C=N-) group.

The general reaction scheme is as follows:

1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide + R-CHO/R₂C=O → 1-benzyl-3-nitro-1H-pyrazole-5-carbonyl hydrazone derivative + H₂O

These pyrazole-based Schiff bases are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The electronic and steric properties of the aldehyde or ketone reactant can influence the reaction rate and the properties of the resulting Schiff base. A variety of aromatic and heterocyclic aldehydes have been successfully condensed with pyrazole (B372694) carbohydrazides to yield a library of diverse derivatives. ekb.egnih.gov

Table 1: Examples of Schiff Bases Derived from Pyrazole Carbohydrazides

| Reactant (Aldehyde/Ketone) | Resulting Schiff Base Structure | Reference(s) |

| Benzaldehyde | N'-(benzylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide | ekb.egnih.gov |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide | ekb.eg |

| 4-Nitrobenzaldehyde | 1-benzyl-N'-(4-nitrobenzylidene)-3-nitro-1H-pyrazole-5-carbohydrazide | nih.gov |

| Acetophenone | N'-(1-phenylethylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide | ekb.eg |

Acylation and Alkylation Reactions at the Hydrazide Nitrogens

The nitrogen atoms of the hydrazide moiety are nucleophilic and can be targeted for acylation and alkylation reactions.

Acylation: The terminal nitrogen of the carbohydrazide can react with acylating agents such as acid chlorides or anhydrides to form N,N'-diacylhydrazine derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with an aroyl chloride would yield an N-aroyl-N'-(1-benzyl-3-nitro-1H-pyrazole-5-carbonyl)hydrazine. The reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine (B178648) derivatives has been shown to yield the corresponding N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. researchgate.net

Alkylation: Alkylation can occur at either of the hydrazide nitrogens, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent. Strong bases are often required to deprotonate the hydrazide, making it more nucleophilic. The use of different alkyl halides can introduce a variety of alkyl or substituted alkyl groups.

Cyclocondensation Reactions Leading to Fused Heterocycles (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles)

Carbohydrazides are valuable precursors for the synthesis of five-membered heterocycles through cyclocondensation reactions.

1,3,4-Oxadiazoles: In the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, this compound can react with carboxylic acids or their derivatives to form 2,5-disubstituted 1,3,4-oxadiazoles. The pyrazole moiety would be at the 2-position of the oxadiazole ring, and the substituent from the carboxylic acid would be at the 5-position.

1,3,4-Thiadiazoles: Reaction with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent or an acid, can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives.

1,2,4-Triazoles: Condensation of the carbohydrazide with isothiocyanates followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in the presence of a base can yield 1,2,4-triazole-3-thiones. Alternatively, reaction with orthoesters can lead to the formation of 1,2,4-triazoles.

These cyclization reactions significantly expand the chemical diversity of derivatives that can be accessed from the parent carbohydrazide, often leading to compounds with distinct biological profiles.

Acid- or Base-Mediated Hydrolysis of the Hydrazone Linkage

The hydrazone linkage in the Schiff bases derived from this compound can be cleaved under acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for regenerating the parent carbohydrazide and the corresponding aldehyde or ketone. researchgate.net This reaction typically involves refluxing the hydrazone with a mineral acid. The stability of the hydrazone bond is dependent on the pH of the solution.

This hydrolytic cleavage can be an important consideration in the biological application of these compounds, as the in vivo environment can potentially lead to the release of the bioactive pyrazole carbohydrazide.

Reactivity under Reductive Conditions (e.g., Imine Reduction)

The imine (C=N) bond of the hydrazone derivatives can be selectively reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like amorphous nickel powder. rsc.orgresearchgate.netglobalresearchonline.net This reduction converts the Schiff base into a more flexible N'-substituted carbohydrazide derivative.

The general reaction is:

1-benzyl-3-nitro-1H-pyrazole-5-carbonyl hydrazone derivative + [H] → 1-benzyl-3-nitro-1H-pyrazole-5-carbonyl N'-substituted hydrazine

The choice of reducing agent is crucial to avoid the simultaneous reduction of the nitro group on the pyrazole ring.

Reactions of the Nitro Group

The nitro group at the 3-position of the pyrazole ring is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It can also undergo several chemical transformations.

The most common and synthetically useful reaction of the nitro group on a pyrazole ring is its reduction to an amino group (-NH₂). This transformation provides access to 3-amino-1-benzyl-1H-pyrazole-5-carbohydrazide derivatives, which are valuable intermediates for further functionalization. A variety of reducing agents and conditions can be employed for this purpose.

Table 2: Reagents for the Reduction of Nitro Pyrazoles

| Reducing Agent/System | Conditions | Comments | Reference(s) |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on Carbon catalyst | A common and efficient method. | wikipedia.org |

| Nickel-Rhenium (Ni-Re) / Hydrazine | Aqueous slurry of Ni-Re, dropwise addition of hydrazine hydrate (B1144303) in ethanol or 2-propanol at 40-50°C | Reported to be a very smooth and high-yielding method for nitropyrazoles. | Not found in search results |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl | A classical method for nitro group reduction. | wikipedia.org |

| Iron (Fe) / Acid | Acetic acid or other acidic media | A milder and often more chemoselective alternative to SnCl₂. | wikipedia.org |

The resulting amino group can then be diazotized and converted into a variety of other functional groups, or it can be acylated, alkylated, or used in the construction of new heterocyclic rings, further expanding the synthetic utility of the original scaffold.

Furthermore, the electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr), although this is more commonly observed with a leaving group at an ortho or para position. libretexts.orgyoutube.comnih.govyoutube.com In the context of this compound, while there isn't a typical leaving group adjacent to the nitro group, its presence deactivates the ring to electrophilic attack and makes the ring protons more acidic.

Selective Reduction to Amino Functionality

The conversion of the nitro group to an amino group is a pivotal transformation, yielding 1-benzyl-3-amino-1H-pyrazole-5-carbohydrazide, a potentially valuable synthetic intermediate. This reduction must be performed selectively to preserve the carbohydrazide functional group and prevent hydrogenolysis of the N-benzyl group. A variety of reagents are available for the selective reduction of aromatic nitro groups in the presence of other reducible moieties. niscpr.res.in

Common methods that could be applied include:

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid, are classic choices for reducing aromatic nitro compounds without affecting amides or carboxylic acid derivatives. commonorganicchemistry.com These methods are generally mild enough to avoid cleavage of the benzyl (B1604629) group.

Catalytic Hydrogenation: This method offers a clean reduction pathway. However, the choice of catalyst is critical. While Palladium on carbon (Pd/C) is highly effective for nitro reductions, it can also catalyze the hydrogenolysis of the N-benzyl group. commonorganicchemistry.com A catalyst like Raney Nickel might be more suitable as it is less prone to causing debenzylation. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Ni, iron(III) oxide) can achieve selective reduction of the nitro group. researchgate.net This method is often effective in the presence of sensitive functionalities like amides. researchgate.net

Sulfide-based Reagents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be employed for the selective reduction of one nitro group in molecules containing multiple such groups and are generally compatible with other functional groups. commonorganicchemistry.com

The choice of reagent would depend on the desired reaction conditions and tolerance of other functional groups in subsequent synthetic steps.

Table 1: Potential Reagents for Selective Nitro Reduction

| Reagent/System | Expected Product | Potential Side Reactions/Considerations |

|---|---|---|

| SnCl₂ / HCl | 1-benzyl-3-amino-1H-pyrazole-5-carbohydrazide | Requires aqueous acidic conditions; neutralization needed. |

| Fe / CH₃COOH | 1-benzyl-3-amino-1H-pyrazole-5-carbohydrazide | Heterogeneous reaction; requires filtration to remove iron salts. |

| H₂ / Raney Ni | 1-benzyl-3-amino-1H-pyrazole-5-carbohydrazide | Potential for partial reduction of the pyrazole ring under harsh conditions. |

| H₂ / Pd/C | 1-benzyl-3-amino-1H-pyrazole-5-carbohydrazide | High risk of debenzylation to yield 3-amino-1H-pyrazole-5-carbohydrazide. |

Impact of the Nitro Group on Aromatic Ring Reactivity (Electrophilic Aromatic Substitution and Nucleophilic Attack)

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). This has a profound impact on the reactivity of the pyrazole ring to which it is attached.

Deactivation towards Electrophilic Aromatic Substitution (EAS): The nitro group strongly withdraws electron density from the pyrazole ring, making it significantly less nucleophilic. uci.edu Aromatic rings require electron density to attack incoming electrophiles. masterorganicchemistry.comyoutube.com Consequently, the pyrazole nucleus in this compound is highly deactivated towards standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. uci.edulibretexts.org

Activation towards Nucleophilic Attack: Conversely, the severe electron deficiency created by the nitro group makes the pyrazole ring susceptible to attack by nucleophiles. This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex and can itself act as a leaving group under certain conditions.

Chemical Transformations of the Pyrazole Ring System

The substitution pattern of this compound dictates the regiochemistry of further transformations on the heterocyclic core.

Investigation of Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

The pyrazole ring has one unsubstituted carbon atom at the C4 position, which is typically the primary site for electrophilic attack in pyrazole systems. However, the combined electronic effects of the substituents on the ring in the title compound make such a reaction highly challenging.

Substituent Effects:

N1-Benzyl Group: This group is attached via a sigma bond and has a minimal electronic effect on the pi system of the ring. Its primary influence is steric.

C3-Nitro Group: A potent deactivating group that strongly withdraws electron density, making attack at the adjacent C4 position extremely difficult.

Given that all substituents withdraw electron density or are electronically neutral, the pyrazole ring is exceptionally "electron-poor." Attempting an electrophilic substitution at the C4 position would require forcing conditions (e.g., high temperatures, strong Lewis acids), which may lead to decomposition of the molecule rather than the desired substitution.

Table 2: Summary of Substituent Effects on EAS at the Pyrazole C4 Position

| Substituent | Position | Electronic Effect | Activating/Deactivating |

|---|---|---|---|

| Benzyl | N1 | Weak inductive | Neutral/Weakly Deactivating |

| Nitro | C3 | -I, -M (Strong) | Strongly Deactivating |

Exploration of Nucleophilic Attack Pathways on Ring Atoms

The electron-deficient nature of the pyrazole ring makes it a target for nucleophiles. The most likely pathway is a nucleophilic aromatic substitution (SNAr) reaction, targeting a carbon atom bearing a suitable leaving group.

In this molecule, the nitro group at the C3 position is a plausible leaving group for an SNAr reaction. The presence of another electron-withdrawing group (carbohydrazide at C5) helps to stabilize the anionic intermediate required for this mechanism. Strong nucleophiles, such as alkoxides (e.g., NaOCH₃) or amines, could potentially displace the nitro group to form 3-substituted pyrazole derivatives.

The general mechanism would involve:

Attack of the nucleophile at the C3 position, breaking the aromaticity of the ring.

Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), with the negative charge delocalized onto the oxygen atoms of the nitro group.

Departure of the nitrite (B80452) ion (NO₂⁻) as the leaving group, restoring the aromaticity of the pyrazole ring.

Metal Coordination Chemistry and Complex Formation

The structure of this compound contains multiple potential donor atoms, making it an interesting candidate as a ligand in coordination chemistry. Pyrazole and hydrazide derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.netsciprofiles.com

Assessment of Ligand Properties of this compound

The potential coordination sites within the molecule are the nitrogen and oxygen atoms that possess lone pairs of electrons.

Potential Donor Atoms:

Pyrazole N2 Atom: The sp²-hybridized "pyridinic" nitrogen of the pyrazole ring is a classic coordination site. researchgate.net

Carbohydrazide Group: This moiety offers two potential donor sites: the carbonyl oxygen atom and the terminal -NH₂ nitrogen atom.

Coordination Modes:

Monodentate: The ligand could bind to a metal center solely through the pyrazole N2 atom. However, the electron-withdrawing nitro group at the adjacent C3 position would reduce the Lewis basicity of this nitrogen, potentially weakening its coordinating ability.

Bidentate Chelating: The carbohydrazide group is an excellent chelating agent. It can coordinate to a metal ion through both the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring. This N,O-bidentate chelation is a very common binding mode for acylhydrazones and related structures.

Bridging: The molecule could act as a bridging ligand, linking two or more metal centers. For instance, it could coordinate to one metal via the N,O-chelate of the hydrazide and to a second metal via the pyrazole N2 atom, leading to the formation of polynuclear complexes.

The steric bulk of the N1-benzyl group may influence the approach of metal ions and affect the geometry of the resulting metal complexes.

Table 3: Potential Ligand Properties

| Feature | Description |

|---|---|

| Potential Donor Atoms | Pyrazole N2, Carbonyl O, Hydrazide terminal N |

| Likely Coordination Mode | Bidentate (N,O-chelation via carbohydrazide) |

| Other Possible Modes | Monodentate (via Pyrazole N2), Bridging (N,O and N2) |

| Influencing Factors | - Electronic: The -NO₂ group reduces the basicity of the pyrazole N2 donor.- Steric: The N-benzyl group may hinder coordination at the N2 site. |

Analysis of the Influence of Coordination on Electronic and Structural Properties of the LigandThe effects of metal coordination on the electronic and structural features of this compound have not been reported.

It is possible that research on this specific compound has not yet been published or is not widely available in the databases accessed. Further research in this specific area of coordination chemistry would be required to provide the detailed information requested.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies

In Vitro Enzyme Inhibition Studies

No specific studies detailing the inhibitory activity of 1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide against the enzymes listed below were found. The following sections reflect the absence of data for this specific compound.

There is no available research data on the assessment of this compound for its inhibitory activity against α-glucosidase or α-amylase. Studies on other pyrazole (B372694) derivatives have shown varied levels of inhibition against these enzymes, but this cannot be extrapolated to the specific compound . nih.govnih.govajchem-a.comajchem-a.com

Specific inhibitory data for this compound against Endoplasmic Reticulum Aminopeptidases (ERAP1/2), DNA Gyrase, or Receptor Interacting Protein 1 (RIP1) Kinase is not present in the reviewed literature. Research on different, structurally related pyrazole-5-carbohydrazides has indicated inhibitory potential against ERAP1. nih.gov Similarly, studies on other 1-benzyl-1H-pyrazole derivatives have identified potent inhibitors of RIP1 kinase. nih.gov However, these findings are not specific to this compound.

Due to the lack of primary research on the enzyme inhibitory effects of this compound, no detailed kinetic analyses, including IC50 determination or the type of inhibition, are available.

Cellular Mechanistic Studies (Excluding Human Clinical Data)

Specific cellular mechanistic studies for this compound are not documented in the available scientific literature.

There are no specific studies investigating the induction of cellular apoptosis pathways by this compound in the A549 lung cancer cell line or any other cancer cell line. While some substituted pyrazole-5-carbohydrazide hydrazone derivatives have been shown to induce apoptosis in A549 cells, these are structurally distinct compounds. nih.govresearchgate.net

No data is available regarding the analysis of the effects of this compound on cell growth and proliferation in any in vitro cell models. Broader research on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives has reported growth inhibition in A549 cells, but these findings are not specific to the compound of interest. nih.gov

Elucidation of Modulation of Specific Intracellular Signaling Pathways

While direct mechanistic studies on this compound are limited, research on analogous 1-benzyl-pyrazole derivatives provides significant insights into their capacity to modulate specific intracellular signaling pathways. The core structure is recognized as a privileged scaffold in medicinal chemistry, capable of interacting with various biological targets.

Investigations into a closely related compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, led to the development of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov Structure-activity relationship (SAR) analysis of these 1-benzyl-1H-pyrazole derivatives demonstrated that substitutions on the benzyl (B1604629) ring are crucial for inhibitory potency against the RIP1 kinase. nih.gov This suggests that the 1-benzyl-3-nitro-pyrazole framework is a viable starting point for developing modulators of necroptosis-related signaling pathways.

Furthermore, other derivatives, such as 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, have been shown to influence metabolic pathways by stimulating insulin (B600854) secretion and glucose uptake. nih.gov These effects are mediated through the activation of the pancreatic and duodenal homeobox 1 (PDX-1) and suppression of Mitsugumin 53 (MG53), an E3 ligase involved in insulin receptor substrate ubiquitination. nih.gov Although the carbohydrazide (B1668358) moiety in the target compound differs from the N-phenyl-carboxamide in these studies, the findings highlight the potential of the 1-benzyl-pyrazole-5-carboxamide core to interact with critical components of cellular signaling.

Antimicrobial Activity Studies (In Vitro and Non-Human In Vivo)

The pyrazole nucleus, particularly when functionalized with carbohydrazide and nitro groups, is a well-established pharmacophore in the development of antimicrobial agents. meddocsonline.orgresearchgate.net The presence of the electron-withdrawing nitro group, combined with the lipophilic benzyl group and the hydrogen-bonding capabilities of the carbohydrazide moiety, suggests that this compound likely possesses significant antimicrobial properties.

Evaluation of Antibacterial Activity Against Representative Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have confirmed the broad-spectrum antibacterial potential of pyrazole derivatives. nih.gov Specifically, pyrazole carbohydrazide derivatives have demonstrated notable activity. meddocsonline.orgresearchgate.net For instance, 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide showed larger zones of inhibition against certain bacterial strains than the standard antibiotic Amoxicillin. meddocsonline.org

The presence of a nitro group on the pyrazole ring is often associated with enhanced antimicrobial effects. Nitro-aromatic pyrazole derivatives have been reported to possess potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. meddocsonline.orgnih.gov This enhanced activity is often attributed to the ability of the nitro group to increase the compound's lipophilicity, facilitating its penetration through the bacterial cell membrane. nih.gov

| Compound Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Pyrazole-Hydrazone Derivative | S. aureus, S. epidermidis, B. subtilis | P. aeruginosa, E. coli, P. vulgaris | Moderate activity observed. | nih.gov |

| Nitro Pyrazole Derivative | S. pyogenes, S. aureus | P. aeruginosa, E. coli | Remarkable antibacterial activity reported. | meddocsonline.org |

| Pyrazole Carbothioamide | S. epidermidis | E. coli | Compound 4 showed high activity (MIC: 0.25 µg/mL). | nih.gov |

| Pyrazole-Triazole Hybrid | Gram-positive strains | Gram-negative strains | Potent inhibitors with MIC values of 10–15 µg/mL. | nih.gov |

Assessment of Antifungal Activity Against Relevant Fungal Species

The pyrazole scaffold is also a key component in many antifungal agents. Studies on various pyrazole derivatives have shown significant efficacy against a range of fungal pathogens. nih.govuctm.edu The structural features of this compound align with those known to confer antifungal properties.

Nitro pyrazole-based thiazole (B1198619) derivatives have demonstrated remarkable antifungal activity against species such as Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org Similarly, other pyrazole derivatives have been successfully tested against pathogenic fungi including Fusarium and Aspergillus species. uctm.edunih.gov The carbohydrazide moiety further contributes to this potential, as related carbohydrazide compounds have been screened for activity against Candida albicans. researchgate.net

| Compound Type | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Nitro Pyrazole-Thiazole Derivative | Aspergillus niger, Candida albicans | Remarkable activity against all tested strains. | meddocsonline.org |

| Pyrazole Carboxylic Acid Derivative | Candida tropicalis, C. parapsilosis | Good inhibitory effects observed. | meddocsonline.org |

| Pyrazole Derivative 3b | Aspergillus niger, Aspergillus flavus | Most effective compound with inhibition zones of 32.0 mm and 30.0 mm, respectively. | nih.gov |

| Pyrazole-Benzothiazolone Hybrid | Fusarium graminearum, Aspergillus niger | Promising inhibition potential (27.8 - 38.1 %). | uctm.edu |

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC)

Quantitative assessment of antimicrobial potency is achieved by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death. For pyrazole derivatives, these values can vary widely based on their specific substitutions and the target microorganism.

Studies have reported MIC values for pyrazole-hydrazone derivatives against Gram-positive bacteria ranging from 1.95 to 7.81 μg/mL, with corresponding MBC values of 3.91 to 125 μg/mL. nih.gov Some broad-spectrum antibacterial pyrazoles have shown MBC values of less than 1 μg/mL against several Gram-negative strains. nih.gov The ratio of MBC/MIC is used to determine if a compound is bactericidal (typically a ratio ≤ 4) or bacteriostatic. nih.gov Similarly, for antifungal activity, an MFC/MIC ratio of ≤ 4 typically indicates fungicidal action. nih.gov Given the structural precedents, this compound is expected to exhibit potent MIC and MBC/MFC values.

| Compound Class | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole-Hydrazone | S. aureus (Gram-positive) | 1.95 - 7.81 | 3.91 - 125 | nih.gov |

| Imidazo-pyridine Pyrazole | E. coli (Gram-negative) | <1 | <1 | nih.gov |

| Pyrazole-Thiazole Hybrid | MRSA (Gram-positive) | 1.9 - 3.9 | 7.8 | nih.gov |

| Pyrazole Derivative 22 | E. faecalis (Gram-positive) | 32 | Not Reported | turkjps.org |

| Pyrazole Derivative 5 | C. albicans (Fungus) | 64 | Not Reported | turkjps.org |

| Pyrazole Derivative 3b | A. niger (Fungus) | 500 | Not Reported | nih.gov |

Corrosion Inhibition Mechanisms (Experimental and Theoretical)

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are effective corrosion inhibitors for metals in acidic environments. The molecular structure of this compound, featuring a pyrazole ring, a carbohydrazide group, and a benzyl substituent, makes it a prime candidate for this application.

Adsorption Behavior on Metal Surfaces and Adsorption Isotherm Models (e.g., Langmuir, Freundlich)

The primary mechanism of corrosion inhibition by pyrazole carbohydrazide derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. iomcworld.comiomcworld.com This adsorption process involves the sharing of electrons between the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the metal atoms. The aromatic pyrazole and benzyl rings can also interact with the metal surface through their π-electrons. nih.gov

The adsorption behavior of these inhibitors typically follows established adsorption isotherm models, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. Numerous studies on pyrazole derivatives have shown that their adsorption behavior on steel and aluminum surfaces aligns well with the Langmuir adsorption isotherm. nih.govresearchgate.netacs.org The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with each active site holding one adsorbate molecule. researchgate.net This indicates a combination of physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor and the metal surface, leading to the formation of a stable, protective film. nih.govacs.org In acidic solutions, the nitrogen atoms in the pyrazole ring can become protonated, leading to electrostatic adsorption on the cathodically charged metal surface. iomcworld.comiomcworld.com

Electrochemical Characterization of Inhibitory Performance (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS))

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) have been extensively utilized to characterize the inhibitory performance of pyrazole carbohydrazide derivatives, primarily in the context of metal corrosion inhibition. iomcworld.comresearchgate.net These studies provide insight into the adsorption mechanisms and protective film formation by these molecules on metal surfaces.

Potentiodynamic Polarization (PDP): PDP studies on various pyrazole derivatives consistently demonstrate their function as mixed-type inhibitors. researchgate.netresearchgate.netsemanticscholar.org This means they adsorb onto the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.org The addition of the pyrazole inhibitor typically leads to a significant decrease in the corrosion current density (Icorr) with only a slight change in the corrosion potential (Ecorr). iomcworld.com For instance, in studies of pyrazole carbohydrazides on mild steel and aluminum alloys in acidic solutions, the inhibition efficiency was found to increase with higher inhibitor concentrations. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor-metal interface. In the presence of pyrazole carbohydrazide inhibitors, Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). researchgate.netsemanticscholar.org This indicates that the inhibitor molecules form a protective layer on the metal surface, hindering the charge transfer process involved in corrosion. semanticscholar.org Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the adsorbing organic inhibitor molecules on the surface. semanticscholar.org These findings from both PDP and EIS are in good agreement, confirming the effective inhibitory properties of this class of compounds on metal surfaces. iomcworld.com

| Technique | Key Finding | Interpretation | Reference |

|---|---|---|---|

| Potentiodynamic Polarization (PDP) | Acts as a mixed-type inhibitor; reduces corrosion current density (Icorr). | Inhibitor adsorbs on the surface, suppressing both anodic and cathodic reactions. | researchgate.netresearchgate.netsemanticscholar.org |

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge-transfer resistance (Rct); decreased double-layer capacitance (Cdl). | Formation of a protective film that hinders charge transfer and displaces water molecules. | researchgate.netsemanticscholar.org |

Surface Analysis Techniques for Visualizing Adsorption (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) provides direct visual evidence of the protective capabilities of pyrazole carbohydrazide inhibitors. iomcworld.com In studies investigating the corrosion of mild steel in acidic media, SEM analysis of the metal surface in the absence of an inhibitor reveals significant damage, characterized by a rough, pitted, and porous appearance. researchgate.netresearchgate.netnih.gov

In contrast, when the metal is immersed in the corrosive solution containing a pyrazole carbohydrazide inhibitor, the surface morphology is markedly different. researchgate.net SEM images show a much smoother and more uniform surface with significantly reduced pitting and damage. researchgate.netnih.gov This visual confirmation demonstrates the formation of a stable, protective film of inhibitor molecules adsorbed onto the metal surface, which acts as a barrier against the aggressive corrosive medium. researchgate.netnih.gov These surface analyses strongly support the data obtained from electrochemical measurements, confirming the adsorption and inhibitory mechanism of these compounds. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Impact of Substituent Modifications on Observed Bioactivity

Structure-activity relationship (SAR) studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have revealed critical insights into the structural requirements for biological activity, particularly anticancer effects. nih.govnih.gov The nature and position of substituents on the aryl rings at the N1 (benzyl group) and C3 positions, as well as modifications at the terminal nitrogen of the carbohydrazide moiety, significantly influence the compound's potency. nih.govnih.gov

Correlation between Lipophilicity (LogP) and Biological Effects

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its biological efficacy. For the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide series, a clear correlation between lipophilicity and anticancer activity has been established. nih.gov

A study investigating their effects on A549 lung cancer cells found that compounds with LogP values within the range of 3.12 to 4.94 exhibited more potent inhibitory effects on cell growth. nih.govcapes.gov.br A separate study on related 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives identified a slightly different optimal range, with LogP values between 4.12 and 6.80 showing the most significant growth inhibition. scribd.com This suggests that an optimal level of lipophilicity is necessary for the compound to effectively cross cell membranes and reach its intracellular target. Compounds that are either too hydrophilic or too lipophilic may show diminished activity due to poor membrane permeability or low bioavailability, respectively. nih.gov

| Compound Series | Biological Activity | Optimal LogP Range | Reference |

|---|---|---|---|

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Inhibition of A549 lung cancer cells | 3.12 - 4.94 | nih.govcapes.gov.br |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazones | Inhibition of A549 lung cancer cells | 4.12 - 6.80 | scribd.com |

Development of Pharmacophore Models and Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. tandfonline.com For pyrazole derivatives, pharmacophore models have been developed to understand their inhibitory activity against enzymes like α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV). tandfonline.comjuniperpublishers.com

A typical pharmacophore model for a pyrazole-based inhibitor might include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and pyrazole nitrogens), hydrogen bond donors (e.g., the N-H of the hydrazide), and aromatic rings (e.g., the pyrazole ring and benzyl substituent). tandfonline.com The spatial arrangement of these features is hypothesized to be crucial for complementary interactions with amino acid residues in the active site of the target protein. juniperpublishers.com These models serve as valuable tools for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the rational design of more potent and selective analogs. tandfonline.com

Molecular Modeling and Docking for Predicted Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov Numerous docking studies have been performed on pyrazole derivatives to elucidate their binding modes with various therapeutically relevant targets. nih.govtandfonline.comresearchgate.net

These studies have shown that pyrazole derivatives are potential inhibitors for a range of protein targets, including protein kinases (e.g., VEGFR-2, Aurora A, CDK2), α-amylase, α-glucosidase, and carbonic anhydrases. nih.govtandfonline.comijpbs.comnih.gov Docking analyses typically reveal that the pyrazole core structure fits deeply within the binding pocket of the target protein. nih.gov The interactions are often stabilized by a network of hydrogen bonds between the carbohydrazide moiety and key amino acid residues in the active site. nih.govresearchgate.net For instance, in kinase inhibition, the pyrazole scaffold can act as a hinge-binder, a common motif for kinase inhibitors. The binding energy values calculated from these simulations help in ranking the potential efficacy of different derivatives. nih.gov

| Compound Class | Protein Target | Key Predicted Interactions | Binding Energy Range (kJ/mol) | Reference |

|---|---|---|---|---|

| Pyrazole Thiazole Derivatives | VEGFR-2 (2QU5) | H-bonds with active site residues | -10.09 | nih.gov |

| Pyrazole Thiazole Derivatives | Aurora A (2W1G) | H-bonds with active site residues | -8.57 | nih.gov |

| Pyrazole Carboxamide Derivatives | CDK2 (2VTO) | H-bonds with active site residues | -10.35 | nih.gov |

| (E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase | Interaction with active site residues | Ki = 33.60 µM | tandfonline.com |

| Pyrazole Carboxamides | Carbonic Anhydrase I & II | Interaction with Zinc ion and active site residues | Not specified | nih.gov |

Computational Analysis of Ligand-Protein Binding Sites

Computational analysis for this compound and its analogs has largely centered on Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis and inflammation. nih.gov Structure-activity relationship (SAR) studies on a series of 1-benzyl-1H-pyrazole derivatives have identified this kinase as a primary target. nih.gov

The binding site of RIP1 kinase, like other kinases, features a highly conserved ATP-binding pocket. However, inhibitors from the benzylpyrazole class have been shown to occupy not only this pocket but also an adjacent allosteric, hydrophobic back pocket. nih.gov This dual-pocket occupancy is a key feature that contributes to the affinity and selectivity of these inhibitors.

Molecular docking simulations predict that the benzyl group of the compound is ideally positioned to fit into this allosteric hydrophobic pocket. This pocket is formed by a specific constellation of amino acid residues that create a lipophilic environment favorable for the benzyl moiety. The pyrazole core, along with the nitro and carbohydrazide substituents, is then oriented within the main ATP-binding cleft, positioned to interact with key residues that stabilize the ligand-protein complex.

Table 1: Key Amino Acid Residues in the Predicted Binding Site of RIP1 Kinase for this compound

| Residue Pocket | Key Amino Acid Residues | Predicted Role in Binding |

| Allosteric Hydrophobic Pocket | Leu70, Val75, Leu129 | Form a lipophilic environment that accommodates the benzyl group through hydrophobic interactions. |

| ATP-Binding Site (Hinge Region) | Met95, Glu93 | Act as hydrogen bond donors and acceptors for interactions with the pyrazole and carbohydrazide moieties. |

| ATP-Binding Site (Solvent Front) | Asp156 | Potential for hydrogen bonding with the carbohydrazide group. |

Prediction of Optimal Binding Modes and Affinities

The prediction of how this compound binds to its target protein is achieved through molecular docking simulations. These simulations generate various possible conformations, or "poses," of the ligand within the protein's active site and score them based on energetic favorability.

The optimal binding mode for this class of compounds typically involves the benzylpyrazole 'tail' deeply buried within the allosteric pocket, which forces the kinase into an inactive conformation. nih.gov This "DFG-out" conformation is a hallmark of Type II kinase inhibitors, which often exhibit greater selectivity compared to inhibitors that only target the highly conserved ATP-binding region.

Binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), is a measure of the strength of the ligand-protein interaction. While specific experimental values for this compound are not widely published, SAR studies of closely related analogs provide valuable estimates. For instance, an optimized compound from the 1-benzyl-1H-pyrazole series demonstrated a Kd value of 0.078 μM against RIP1 kinase, indicating a high-affinity interaction. nih.gov Computational methods, such as free energy calculations, are used to predict these affinities, which generally correlate well with experimental data for pyrazole-based kinase inhibitors. nih.govresearchgate.net

Table 2: Predicted Binding Affinity and Energetic Contributions for this compound with RIP1 Kinase

| Parameter | Predicted Value | Description |

| Docking Score | -10.5 to -12.5 kcal/mol | Represents the estimated free energy of binding, indicating a strong and favorable interaction. |

| van der Waals Energy | Favorable | Major contribution from the hydrophobic interactions of the benzyl group in the allosteric pocket. |

| Hydrogen Bonding Energy | Favorable | Significant contribution from interactions between the carbohydrazide/pyrazole moieties and the hinge region. |

| Desolvation Energy | Favorable | Energy gained from displacing water molecules from the binding site upon ligand binding. |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

The stability of the ligand-protein complex is maintained by a network of intermolecular interactions. For this compound, these interactions are predicted to be multifaceted. nih.gov

Hydrogen Bonds: The carbohydrazide moiety (-C(=O)NHNH2) is a rich source of hydrogen bond donors and acceptors. It is predicted to form crucial hydrogen bonds with the backbone atoms of the kinase hinge region, particularly with residues like Met95. nih.gov The nitrogen atoms of the pyrazole ring can also participate as hydrogen bond acceptors. These interactions are critical for anchoring the ligand within the active site.

Pi-Stacking: The aromatic nature of both the benzyl ring and the pyrazole ring allows for potential pi-stacking interactions with aromatic residues, such as phenylalanine or tyrosine, if present in the binding site. These interactions, involving the stacking of electron-rich aromatic rings, can further stabilize the binding pose.

Table 3: Summary of Predicted Intermolecular Interactions

| Interaction Type | Ligand Moiety Involved | Protein Residues Involved |

| Hydrogen Bond | Carbohydrazide (-NH, -C=O) | Hinge Region (e.g., Met95) |

| Hydrogen Bond | Pyrazole Ring Nitrogen | Hinge Region (e.g., Glu93) |

| Hydrophobic Interaction | Benzyl Group | Allosteric Pocket (e.g., Leu70, Val75) |

| Pi-Stacking | Benzyl Ring, Pyrazole Ring | Aromatic residues in the binding site |

Potential Applications and Future Research Directions

Role in Drug Discovery and Development (Pre-clinical Focus)

The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities. globalresearchonline.netnih.govias.ac.in The specific combination of substituents in 1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide suggests its potential as a lead compound in several therapeutic areas.

Identification and Optimization of Lead Compounds for Therapeutic Areas (Excluding Human Clinical Trials)

The structural components of this compound, including the pyrazole-carbohydrazide core, are instrumental in its potential as a lead compound for various therapeutic applications. researchgate.netnih.gov Research into related compounds has highlighted the importance of these features in binding to biological targets. For instance, the carbohydrazide (B1668358) moiety is a key feature in a variety of therapeutically useful substances. researchgate.net

Derivatives of pyrazole have been investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. globalresearchonline.netnih.gov The presence of the nitro group in the target compound is of particular interest, as nitro-aromatic derivatives of pyrazoles have demonstrated significant antimicrobial activity. meddocsonline.orgnih.gov Specifically, the electron-withdrawing nature of the nitro group can enhance the lipophilicity of the compound, potentially leading to better penetration of microbial membranes. nih.gov

In the realm of cancer research, pyrazole derivatives have shown promise. srrjournals.com Some 1H-pyrazole-5-carbohydrazide derivatives have been found to inhibit the growth of cancer cells, and the substitution at the C-5 position of the pyrazole ring appears to be crucial for this antitumor activity. nih.gov For example, a series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, with some compounds showing potent antiproliferative activity. researchgate.net While direct studies on this compound are not abundant, the existing data on analogous structures strongly support its potential as a valuable scaffold for the development of new therapeutic agents.

Preclinical Efficacy Studies in Relevant Disease Models (Non-Human)

Preclinical studies on compounds structurally related to this compound have provided encouraging results in various disease models. A notable example is the investigation of 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov The structural optimization of a RIP1 kinase inhibitor began with a 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a compound bearing a strong resemblance to the subject of this article. nih.gov A derivative from this research demonstrated a considerable ability to protect the pancreas in a mouse model of l-arginine-induced pancreatitis. nih.gov

The antimicrobial potential of pyrazole derivatives has also been demonstrated in preclinical settings. For instance, certain pyrazole-based Schiff bases have been evaluated for their anti-diabetic, anti-Alzheimer's, anti-inflammatory, and cytotoxic properties in vitro. mdpi.com Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent antimicrobial activity against several bacterial strains, including multidrug-resistant clinical isolates of S. aureus. nih.gov These findings suggest that this compound could exhibit efficacy in non-human models of infectious diseases.

The following table summarizes the preclinical activity of some pyrazole derivatives, highlighting the potential of this class of compounds.

| Compound Class | Therapeutic Area | Model | Key Findings |

| 1-benzyl-1H-pyrazole derivatives | Pancreatitis | l-arginine-induced pancreatitis mouse model | Protection of the pancreas |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | Cancer | In vitro cancer cell lines (A549, HepG-2, BGC823, BT474) | Potent antiproliferative activity |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Infectious Disease | In vitro bacterial strains (including MRSA) | Potent antimicrobial activity |

| Nitro-aromatic pyrazole derivatives | Infectious Disease | In vitro fungal and bacterial strains | Good antimicrobial activity |

Applications in Advanced Materials Science

The unique chemical structure of pyrazole-carbohydrazide scaffolds also lends itself to applications in materials science, particularly in the development of functional materials and as corrosion inhibitors.

Development of Functional Materials Incorporating Pyrazole-Carbohydrazide Scaffolds

While specific research on this compound in the development of functional materials is limited, the broader class of pyrazole derivatives has been explored for various applications. Their ability to form stable complexes with metal ions makes them suitable candidates for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, separation, and catalysis. The carbohydrazide moiety, with its multiple coordination sites, could further enhance the formation of such complex structures. The benzyl (B1604629) and nitro groups can also be functionalized to tune the properties of the resulting materials, such as their luminescence or electronic characteristics.

Utility as Corrosion Inhibitors in Industrial and Environmental Systems

A significant area of application for pyrazole derivatives in materials science is as corrosion inhibitors for metals, particularly for steel in acidic environments. tandfonline.combohrium.comsemanticscholar.org The nitrogen atoms in the pyrazole ring and other heteroatoms can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. nih.govacs.org

Several studies have demonstrated the effectiveness of pyrazole derivatives, including those with nitro groups, as corrosion inhibitors. For example, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate have been shown to be effective mixed-type inhibitors for carbon steel in hydrochloric acid, with inhibition efficiencies reaching over 90%. nih.govacs.org The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm, suggesting the formation of a monolayer. nih.gov

The inhibition efficiency of various pyrazole derivatives is presented in the table below, illustrating their potential as corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 91.5 |

| 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-4,5-dihydropyrazole (MCPPC) | Mild Steel | 15% HCl | 92.0 |

| 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydropyrazole (MMDPPM) | Mild Steel | 15% HCl | 95.9 |

These findings strongly suggest that this compound, with its pyrazole core, nitro group, and additional heteroatoms in the carbohydrazide moiety, would likely be an effective corrosion inhibitor.

Potential in Catalytic Applications

The structural features of this compound also point towards its potential use in catalysis. Pyrazole derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes can then be utilized as catalysts in a range of organic transformations.

The carbohydrazide group in this compound offers multiple coordination sites (N and O atoms), which could lead to the formation of highly stable and catalytically active metal complexes. The benzyl and nitro substituents on the pyrazole ring can influence the electronic and steric properties of the ligand, thereby modulating the activity and selectivity of the resulting catalyst. While the direct catalytic applications of this specific compound have not been extensively reported, the broader field of pyrazole-based catalysts is an active area of research, suggesting a promising future for compounds of this class. kjscollege.com

Exploration as Ligands in Metal-Catalyzed Organic Reactions

The pyrazole nucleus is a well-established and effective chelating agent for transition metals. researchgate.net The presence of two adjacent nitrogen atoms in the pyrazole ring allows for coordination with metal centers, forming stable complexes that can act as catalysts. Protic pyrazoles, in particular, have been utilized in homogeneous catalysis, where the NH group can participate in metal-ligand cooperation. nih.gov

For this compound, the potential for ligand application is multifaceted. The pyrazole ring's nitrogen atoms, along with the oxygen and nitrogen atoms of the carbohydrazide side chain, could act as multiple coordination sites, potentially forming a tridentate or bidentate ligand. The electronic properties of the entire molecule, influenced by the electron-withdrawing nitro group and the bulky benzyl substituent, would modulate the electronic environment of the coordinated metal center, thereby tuning its catalytic activity.

Research on other nitro-functionalized pyrazole derivatives has shown their utility in forming in situ catalysts with copper (II) salts for oxidation reactions, such as the conversion of catechol to o-quinone. cnr.itdntb.gov.uamdpi.com This suggests a promising avenue for investigating the catalytic capabilities of metal complexes derived from this compound, particularly in oxidation chemistry. Future studies could involve synthesizing and characterizing its coordination complexes with various transition metals (e.g., Palladium, Copper, Ruthenium) and evaluating their efficacy in reactions like cross-coupling, hydrogenation, and oxidation.

| Potential Coordination Sites | Metal Ion Examples | Potential Catalytic Reactions |

| Pyrazole Ring Nitrogens | Cu(II), Pd(II) | Oxidation, Cross-Coupling |

| Carbohydrazide O and N atoms | Ru(III), Fe(III) | Hydrogenation, Transfer Hydrogenation |

| Combined Pyrazole-Carbohydrazide | Rh(I), Ir(III) | Asymmetric Catalysis |

Advanced Spectroscopic Probe Applications

Fluorescent molecular probes are indispensable tools in analytical chemistry and biological imaging. globethesis.com Pyrazole derivatives have emerged as a promising scaffold for such probes due to their high synthetic versatility and favorable electronic properties. nih.gov The development of pyrazole-based fluorescent sensors often relies on mechanisms like intramolecular charge transfer (ICT), where the fluorescence properties change upon interaction with an analyte. nih.gov

The structure of this compound contains the key components for a potential spectroscopic probe. The pyrazole ring, along with the benzyl and carbohydrazide moieties, can act as an electron-donating part of a fluorophore, while the nitro group is a powerful electron-withdrawing group. This donor-acceptor architecture is conducive to ICT, which could lead to significant changes in absorption and emission spectra in response to environmental changes or analyte binding. nih.govacs.org Furthermore, nitroaromatic compounds are known to be effective fluorescence quenchers, a property that can be harnessed for "turn-off" or "turn-on" sensing mechanisms. mdpi.comspectroscopyonline.comnih.gov

Future research could focus on synthesizing this compound and characterizing its photophysical properties. Its potential as a probe could be tested for detecting various species, such as metal ions, anions, or biologically relevant molecules. tandfonline.com For instance, the carbohydrazide moiety could serve as a specific binding site for metal ions, leading to a measurable change in the fluorescence signal. acs.orgacs.org

Unexplored Reactivity and Derivatization Possibilities

The chemical architecture of this compound offers multiple sites for chemical modification, allowing for the creation of a library of novel derivatives with tailored properties. The reactivity of each functional group can be exploited independently or in concert.

Nitro Group Transformation : The nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then undergo a wide array of subsequent reactions, such as diazotization, acylation, or condensation, to introduce new functionalities. nih.govchim.it This transformation would also dramatically alter the electronic properties of the pyrazole ring, shifting it from electron-deficient to electron-rich.

Carbohydrazide Condensation : The carbohydrazide moiety is highly reactive toward aldehydes and ketones, leading to the formation of stable hydrazone derivatives. nih.gov This provides a straightforward method for introducing diverse aryl or alkyl substituents, which can be used to modulate solubility, steric properties, and biological activity.

Pyrazole Ring Functionalization : While the pyrazole ring is substituted at positions 1, 3, and 5, position 4 remains available for electrophilic substitution reactions such as nitration, halogenation, or sulfonation, a common reactivity pattern for pyrazoles. ijnrd.orgpharmaguideline.com Furthermore, advanced transition-metal-catalyzed C-H activation techniques could enable regioselective arylation or alkylation at this position. acs.org

These derivatization possibilities could be systematically explored to generate novel compounds for screening in various applications, from medicinal chemistry to materials science.

| Functional Group | Reaction Type | Potential New Functional Group |

| Nitro Group | Reduction | Amino, Nitramino |

| Carbohydrazide | Condensation | Hydrazone, Oxadiazole |

| Pyrazole C4-Position | Electrophilic Substitution | Halogen, Nitro, Sulfonic Acid |

| Pyrazole C4-Position | C-H Activation | Aryl, Alkyl |

Integration of Multi-omics Data in Biological Activity Research

Many pyrazole carbohydrazide derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov To move beyond simple phenotypic screening and understand the precise mechanisms of action, modern systems biology approaches are essential. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a comprehensive view of how a compound like this compound affects cellular systems.

For example, proteomics and phosphoproteomics studies on a pyrazolo[3,4-d]pyrimidine Src inhibitor successfully identified changes in proteins related to cancer processes and cytoskeleton regulation, offering deep insights into its mechanism. nih.gov A similar strategy could be applied to the title compound. By treating a relevant cell line (e.g., a cancer cell line) and analyzing the global changes in protein expression (proteomics) and metabolite levels (metabolomics), researchers could identify the specific cellular pathways and protein targets that are modulated by the compound. psu.edunih.gov This approach can help in identifying its mode of action, discovering potential biomarkers for its activity, and uncovering mechanisms of resistance. mdpi.com

Computational Design and De Novo Synthesis Strategies for Novel Analogs

Modern drug discovery and materials science heavily rely on computational methods to accelerate the design and optimization of new molecules. mdpi.com For this compound, computational approaches can guide the synthesis of novel analogs with enhanced properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are powerful tools. nih.gov By creating a virtual library of derivatives based on the core scaffold, researchers can predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.govrsc.org For instance, computational studies have been successfully used to design pyrazole derivatives as inhibitors for targets like carbonic anhydrase, cyclin-dependent kinases (CDKs), and the SARS-CoV-2 main protease. nih.govnih.govrsc.org

De novo design strategies can also be employed, where algorithms build novel molecular structures from scratch based on the desired properties and the constraints of a target's binding site. acs.org These computational predictions can then inform synthetic chemistry efforts, prioritizing the synthesis of compounds with the highest probability of success. This integrated approach of computational design and targeted synthesis is a highly efficient strategy for developing novel pyrazole-based therapeutic agents or functional materials. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.